molecular formula C17H24N6O2 B2901572 2,4,7-Trimethyl-6-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione CAS No. 878421-45-5

2,4,7-Trimethyl-6-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione

Cat. No.: B2901572
CAS No.: 878421-45-5
M. Wt: 344.419
InChI Key: ZMKBHZXGWLJLRU-UHFFFAOYSA-N
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Description

2,4,7-Trimethyl-6-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione is a complex organic compound with a molecular formula of C17H24N6O2 and a molecular weight of 344.419. This compound belongs to the class of purine derivatives and features a piperidine ring, which is a six-membered nitrogen-containing heterocycle. Due to its unique structure, it has garnered interest in various scientific research fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,7-Trimethyl-6-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione typically involves multiple steps, starting with the formation of the purine core. One common approach is the condensation of appropriate precursors, such as amines and ketones, under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps, such as recrystallization or chromatography, to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents such as alkyl halides and amines.

Major Products Formed: The reactions can lead to various products, depending on the specific conditions and reagents used. For example, oxidation may result in the formation of carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new chemical reactions.

  • Biology: The compound has been investigated for its biological activity, including potential antimicrobial and anticancer properties.

  • Medicine: Research has explored its use as a therapeutic agent, particularly in the treatment of certain diseases.

  • Industry: It can be utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2,4,7-Trimethyl-6-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

When compared to other similar compounds, 2,4,7-Trimethyl-6-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione stands out due to its unique structure and potential applications. Some similar compounds include:

  • Purine derivatives: These compounds share the purine core but may differ in their substituents and functional groups.

  • Piperidine derivatives: Compounds containing the piperidine ring, which may have different substituents and applications.

Properties

IUPAC Name

2,4,7-trimethyl-6-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N6O2/c1-12-11-23-13-14(19(2)17(25)20(3)15(13)24)18-16(23)22(12)10-9-21-7-5-4-6-8-21/h11H,4-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMKBHZXGWLJLRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1CCN4CCCCC4)N(C(=O)N(C3=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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